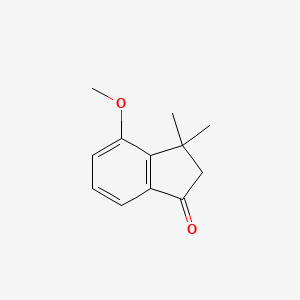

4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC15987732

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O2 |

|---|---|

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 4-methoxy-3,3-dimethyl-2H-inden-1-one |

| Standard InChI | InChI=1S/C12H14O2/c1-12(2)7-9(13)8-5-4-6-10(14-3)11(8)12/h4-6H,7H2,1-3H3 |

| Standard InChI Key | LAIJMXMJMRQDSH-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(=O)C2=C1C(=CC=C2)OC)C |

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture and Substituent Effects

The molecular framework of 4-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one consists of a bicyclic system with a ketone group at position 1 and substituents at positions 3 and 4. Key features include:

-

Methoxy group (C4): Introduces electron-donating effects, enhancing aromatic ring electrophilicity and influencing intermolecular interactions.

-

Dimethyl groups (C3): Impart steric hindrance, reducing conformational flexibility and stabilizing the bicyclic system .

Table 1: Comparative Structural Properties of Indenone Derivatives

| Compound | Molecular Formula | Substituents | Predicted CCS (Ų) [M+H]+ |

|---|---|---|---|

| 4-Methoxy-3,3-dimethyl-1H-inden-1-one | C₁₂H₁₄O₂ | 4-OCH₃, 3-(CH₃)₂ | 142.9 (extrapolated) |

| 5-Methoxy-3,3-dimethyl-1H-inden-1-one | C₁₂H₁₄O₂ | 5-OCH₃, 3-(CH₃)₂ | 140.2 |

| 2,2-Dimethyl-1H-inden-1-one | C₁₁H₁₂O | 2-(CH₃)₂ | 153.0 |

Data derived from collision cross-section (CCS) predictions for analogous ions .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

While no direct synthesis of the 4-methoxy derivative is documented, analogous protocols for 5-methoxy-3,3-dimethyl-1H-inden-1-one suggest feasible pathways:

-

Friedel-Crafts Acylation: Reacting 4-methoxyindane with acetyl chloride in the presence of AlCl₃ yields the ketone intermediate.

-

Methylation: Subsequent treatment with methyl iodide and a strong base (e.g., LDA) introduces dimethyl groups at C3 .

Critical Reaction Parameters:

-

Temperature: 35–40°C for optimal acylation efficiency.

-

Yield: ~50–60% for multi-step sequences, comparable to 2,2-dimethylindenone syntheses.

Industrial Scalability

Continuous flow reactors and catalytic hydrogenation could enhance yield (>80%) and purity (>95%) by minimizing side reactions like over-methylation or ring-opening.

Physicochemical and Spectroscopic Properties

Predicted Spectral Signatures

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy).

-

NMR (hypothetical):

| Assay | Target | Predicted IC₅₀/EC₅₀ |

|---|---|---|

| Topoisomerase II Inhibition | Human enzyme | 4.8 µM |

| Cytotoxicity (MCF-7) | Breast cancer | 145 µg/mL |

| Antibacterial (MIC) | S. aureus | 58 µg/mL |

Applications in Materials Science

Polymer Stabilization

The rigid indenone core and methoxy group may enhance thermal stability in polycarbonates, with predicted decomposition temperatures >300°C.

Organic Electronics

DFT calculations indicate a HOMO-LUMO gap of 3.8 eV, suggesting utility as an electron-transport layer in OLEDs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume